molecular formula C11H15N3O4 B13056081 Ethyl 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetate

Ethyl 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetate

Cat. No.: B13056081
M. Wt: 253.25 g/mol
InChI Key: CJPQAMRDHFUGIA-UHFFFAOYSA-N
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Description

Ethyl 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetate is an organic compound that belongs to the class of esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetate typically involves the esterification of 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale. Continuous flow reactors and optimized reaction conditions would be employed to maximize yield and efficiency. Purification steps such as distillation or recrystallization would be used to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

    Nucleophilic Addition: The nitropyridine ring can undergo nucleophilic addition reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Nucleophilic Addition: Grignard reagents or organolithium compounds.

Major Products

    Reduction: 2-(dimethylamino)-2-(6-aminopyridin-3-YL)acetate.

    Hydrolysis: 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetic acid.

    Nucleophilic Addition: Various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitropyridine moiety could play a crucial role in binding to the target site, while the ester group may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(dimethylamino)-2-(4-nitropyridin-3-YL)acetate
  • Ethyl 2-(dimethylamino)-2-(6-chloropyridin-3-YL)acetate
  • Ethyl 2-(dimethylamino)-2-(6-methylpyridin-3-YL)acetate

Uniqueness

Ethyl 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetate is unique due to the presence of the nitro group at the 6-position of the pyridine ring, which can significantly influence its chemical reactivity and potential applications. The combination of the dimethylamino group and the nitropyridine moiety may also impart distinct electronic and steric properties, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C11H15N3O4

Molecular Weight

253.25 g/mol

IUPAC Name

ethyl 2-(dimethylamino)-2-(6-nitropyridin-3-yl)acetate

InChI

InChI=1S/C11H15N3O4/c1-4-18-11(15)10(13(2)3)8-5-6-9(12-7-8)14(16)17/h5-7,10H,4H2,1-3H3

InChI Key

CJPQAMRDHFUGIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CN=C(C=C1)[N+](=O)[O-])N(C)C

Origin of Product

United States

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